2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid
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Overview
Description
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is a synthetic organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a methoxy group, an oxobutyl group, and an amino-oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid typically involves the reaction of 4-methoxy-4-oxobutylamine with oxalic acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include modulation of metabolic processes, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Ethoxy-4-oxobutyl)amino]-2-oxoacetic acid
- 2-[(4-Methyl-4-oxobutyl)amino]-2-oxoacetic acid
- 2-[(4-Phenoxy-4-oxobutyl)amino]-2-oxoacetic acid
Uniqueness
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
131651-31-5 |
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Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-[(4-methoxy-4-oxobutyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C7H11NO5/c1-13-5(9)3-2-4-8-6(10)7(11)12/h2-4H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
FKHGAFIKZYQKRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C(=O)O |
Canonical SMILES |
COC(=O)CCCNC(=O)C(=O)O |
Synonyms |
Butanoic acid, 4-[(carboxycarbonyl)amino]-, 1-methyl ester |
Origin of Product |
United States |
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